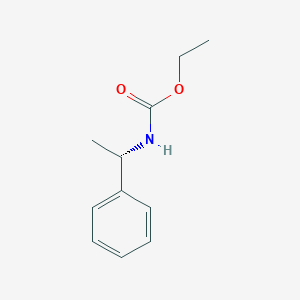

Ethyl (S)-1-phenylethylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[(1S)-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSAQMXTJQSGAC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (S)-1-Phenylethylcarbamate

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (S)-1-phenylethylcarbamate, a chiral carbamate of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details a reliable synthetic protocol, presents key characterization data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a chiral organic compound featuring a carbamate functional group. The presence of a stereogenic center, derived from (S)-1-phenylethylamine, makes it a valuable building block in asymmetric synthesis and a target for stereoselective studies. Carbamates are known for their wide range of biological activities and are integral components of many pharmaceuticals. This guide outlines a straightforward and efficient method for the preparation of the (S)-enantiomer of ethyl 1-phenylethylcarbamate and details its analytical characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of commercially available (S)-1-phenylethylamine with ethyl chloroformate. This reaction, a nucleophilic acyl substitution, proceeds readily under basic conditions to yield the desired carbamate.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of carbamates from amines and ethyl chloroformate.

Materials:

-

(S)-1-Phenylethylamine

-

Ethyl chloroformate

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Characterization Data

The synthesized this compound was characterized by various analytical techniques to confirm its structure and purity. The following tables summarize the key quantitative data.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 33290-12-9 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Melting Point | Not reported; likely a low-melting solid or oil |

| Optical Rotation [α]D | Specific rotation not found in the literature. The (S)-enantiomer is expected to be levorotatory. |

| Yield | Typically >85% after purification |

Spectroscopic Data

The following data are predicted based on the analysis of analogous compounds and general principles of spectroscopy.

3.2.1. 1H NMR Spectroscopy (CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Ar-H |

| ~5.00 | br s | 1H | NH |

| ~4.85 | quintet | 1H | CH -CH₃ |

| ~4.10 | q | 2H | O-CH ₂-CH₃ |

| ~1.50 | d | 3H | CH-CH ₃ |

| ~1.20 | t | 3H | O-CH₂-CH ₃ |

3.2.2. 13C NMR Spectroscopy (CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~143.0 | Ar-C (ipso) |

| ~128.5 | Ar-C H |

| ~127.0 | Ar-C H |

| ~126.0 | Ar-C H |

| ~60.5 | O-C H₂-CH₃ |

| ~51.0 | C H-CH₃ |

| ~23.0 | CH-C H₃ |

| ~14.5 | O-CH₂-C H₃ |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~3300 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1690 | C=O stretch (carbamate) |

| ~1530 | N-H bend |

| ~1250 | C-O stretch |

3.2.4. Mass Spectrometry (MS)

| m/z | Assignment |

| 193 | [M]⁺ (Molecular ion) |

| 120 | [M - OCH₂CH₃ - H]⁺ |

| 105 | [C₆H₅CHCH₃]⁺ |

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthesis can be represented as a straightforward transformation of functional groups.

Caption: Logical flow of the synthesis reaction.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable chiral building block. The straightforward procedure, utilizing readily available starting materials, makes this compound accessible for various research and development applications. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. This comprehensive guide is intended to support scientists and researchers in their synthetic and medicinal chemistry endeavors.

The Mechanism of Action of Ethyl (S)-1-phenylethylcarbamate: An Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of Ethyl (S)-1-phenylethylcarbamate. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific research on the biological activity and molecular targets of this particular compound.

While the broader class of carbamates is known to exhibit a wide range of biological activities, including enzyme inhibition and interactions with neurotransmitter systems, specific data for this compound is not currently available. Searches of chemical and biological databases provide basic physicochemical properties but do not yield studies detailing its mechanism of action, quantitative biological data, or specific signaling pathways it may modulate.

Consequently, it is not possible at this time to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The absence of such information in the scientific literature precludes a detailed analysis of its core mechanism of action.

Further research, including initial biological screening and target identification studies, would be required to elucidate the pharmacological properties of this compound.

Physicochemical Properties

While biological data is scarce, the basic chemical properties of this compound are documented.

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| CAS Number | 33290-12-9 | BLD Pharm[1] |

| Chirality | (S)-enantiomer | - |

Potential Areas for Future Investigation

Given the structural features of this compound, several avenues of research could be explored to determine its mechanism of action:

-

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those with known interactions with other carbamates (e.g., acetylcholinesterase, fatty acid amide hydrolase).

-

Receptor Binding Assays: Investigating potential interactions with G-protein coupled receptors (GPCRs) or ion channels.

-

Cell-Based Assays: Assessing the compound's effects on various cellular processes, such as proliferation, apoptosis, or specific signaling cascades in relevant cell lines.

-

Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms to identify cellular changes induced by the compound, which can provide clues to its mechanism.

Logical Workflow for Investigating a Novel Compound

The following diagram illustrates a general workflow for the initial investigation of a compound with an unknown mechanism of action.

Caption: A generalized workflow for elucidating the mechanism of action of a novel chemical entity.

As dedicated research on this compound becomes available, this guide will be updated to reflect the scientific findings.

References

Spectroscopic data (NMR, IR, MS) of Ethyl (S)-1-phenylethylcarbamate

A Technical Guide to the Spectroscopic Analysis of Ethyl (S)-1-phenylethylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of chemical compounds. For a chiral molecule such as this compound, techniques including NMR, IR, and MS provide critical information regarding its atomic connectivity, functional groups, and molecular weight, respectively. This guide outlines the standard procedures for obtaining these crucial datasets.

General Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

2.1.1 ¹H NMR Spectroscopy

-

Objective: To identify the number of unique proton environments and their neighboring protons.

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer is typically used.

-

Data Acquisition: The spectrum is acquired at room temperature. Key parameters to set include the spectral width, number of scans (typically 8-16 for ¹H NMR), acquisition time, and relaxation delay.

2.1.2 ¹³C NMR Spectroscopy

-

Objective: To identify the number of unique carbon environments in the molecule.

-

Sample Preparation: A more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent, is prepared in a 5 mm NMR tube.

-

Instrumentation: A 75, 100, or 125 MHz NMR spectrometer (corresponding to the proton frequencies of 300, 400, or 500 MHz) is used.

-

Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required. Proton decoupling techniques are commonly employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Objective: To detect the characteristic vibrational frequencies of functional groups (e.g., C=O, N-H, C-O).

-

Sample Preparation:

-

Solid (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the crystal of an ATR accessory.

-

Liquid/Solution: A drop of the neat liquid or a concentrated solution of the compound is placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

-

Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Various mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) sources coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

ESI-MS: The sample solution is infused into the ESI source where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. This is a soft ionization technique that often yields the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

-

EI-MS: The sample is introduced into the ion source where it is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This technique provides a characteristic fragmentation pattern.

-

Data Presentation

While experimental data for this compound is not available from the search, the expected data would be presented in the following tabular format.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|

| Data | s, d, t, q, m | Value | #H | Proton |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data | Carbon |

Table 3: Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

| Data | s, m, w, br | Functional Group |

Table 4: Expected MS Data

| m/z | Relative Intensity (%) | Assignment |

|---|

| Data | Value | Fragment |

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Ethyl (S)-1-phenylethylcarbamate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on Ethyl (S)-1-phenylethylcarbamate (CAS Number: 33290-12-9). The document outlines the core physicochemical properties and the molecular structure of the compound. Due to the limited availability of published experimental data for this specific molecule, this guide also presents generalized experimental protocols and workflows relevant to the broader class of carbamate compounds in the context of drug discovery and development. This approach is intended to provide a foundational understanding and a practical framework for researchers interested in this and related chemical entities.

Compound Identification and Properties

This compound is a chiral organic compound featuring a carbamate functional group. While specific experimental data for this molecule is scarce in peer-reviewed literature, its fundamental properties can be identified and its physicochemical characteristics can be predicted using computational models.

Molecular Structure

The two-dimensional structure of this compound is depicted below. The stereochemistry at the chiral center is designated as (S).

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the key identifiers and computationally predicted physicochemical properties for this compound. It is important to note that these values are estimations and have not been experimentally verified from available literature.

| Property | Value | Source |

| CAS Number | 33290-12-9 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| SMILES | O=C(OCC)N--INVALID-LINK--C | BLD Pharm |

| Predicted LogP | 2.3 | PubChem |

| Predicted Boiling Point | 295.5 ± 25.0 °C at 760 mmHg | ChemSpider |

| Predicted Density | 1.056 ± 0.06 g/cm³ | ChemSpider |

General Experimental Protocols

Illustrative Synthesis of a Carbamate

The synthesis of carbamates can often be achieved through the reaction of an isocyanate with an alcohol, or by the reaction of a chloroformate with an amine. A general one-pot synthesis method for N-alkyl-O-isobutyl thiocarbamates, which shares principles with carbamate synthesis, involves the reaction of an alcohol with carbon disulfide and a base to form a xanthate intermediate, followed by chlorination and subsequent reaction with an amine.

A more direct and common method for carbamate synthesis involves the reaction of an amine with a chloroformate in the presence of a base. For the synthesis of this compound, a plausible route would involve the reaction of (S)-1-phenylethylamine with ethyl chloroformate.

General Procedure:

-

(S)-1-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath.

-

An equivalent amount of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.

-

Ethyl chloroformate is added dropwise to the cooled solution with continuous stirring.

-

The reaction is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting amine.

-

Upon completion, the reaction mixture is washed with water and brine to remove the salt byproduct and any excess reagents.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

General Biological Activity Screening

The biological activity of novel carbamate compounds is typically assessed through a series of in vitro and in vivo assays tailored to the therapeutic area of interest. Carbamates are a versatile class of compounds with applications as enzyme inhibitors, antimicrobial agents, and in other areas of drug development.

A general workflow for preliminary biological screening could include:

-

Cytotoxicity Assays: Initial screening to determine the general toxicity of the compound against a panel of cell lines (e.g., using MTT or LDH assays).

-

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor (e.g., an acetylcholinesterase inhibitor), its potency (IC₅₀) would be determined using a relevant enzymatic assay.

-

Antimicrobial Assays: For potential antimicrobial agents, the minimum inhibitory concentration (MIC) would be determined against a panel of relevant bacteria and fungi.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening would then be advanced to animal models to assess their efficacy and safety profiles.

Logical and Experimental Workflows

As no specific signaling pathways involving this compound have been documented, a generalized workflow for the characterization of a novel chemical entity is presented below. This diagram illustrates the logical progression from initial synthesis to preclinical evaluation.

Caption: A generalized workflow for the discovery and preclinical evaluation of a novel chemical entity.

Conclusion

This compound is a defined chemical entity with the CAS number 33290-12-9. While its basic molecular properties are known or can be reliably predicted, there is a notable lack of publicly available, in-depth experimental data regarding its synthesis, specific biological activities, and mechanism of action. The information provided in this guide is intended to serve as a foundational resource for researchers. The generalized protocols and workflows are presented to offer a strategic framework for the investigation of this and other novel carbamate compounds in a drug discovery and development context. Further experimental investigation is required to fully characterize the properties and potential applications of this compound.

An In-depth Technical Guide to Ethyl (S)-1-phenylethylcarbamate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (S)-1-phenylethylcarbamate is a chiral organic compound of significant interest in the fields of asymmetric synthesis and pharmaceutical development. Its history is intrinsically linked to the pioneering work on chiral resolution and the use of (S)-1-phenylethylamine as a foundational chiral auxiliary. This technical guide provides a comprehensive overview of the compound's discovery, its historical context, detailed experimental protocols for its synthesis, and a summary of its key quantitative data. Furthermore, this document presents visualizations of the synthetic pathways and the logical framework of chiral resolution, adhering to the specified technical requirements for data presentation and visualization.

Introduction and Historical Context

The discovery of this compound is not marked by a singular, seminal publication but rather evolved from the broader history of stereochemistry and the development of chiral resolving agents. The parent amine, (S)-1-phenylethylamine, is one of the most widely used chiral auxiliaries in organic chemistry. Its utility in separating enantiomers of racemic acids through the formation of diastereomeric salts is a classical and fundamental technique in asymmetric synthesis.

The preparation of derivatives of (S)-1-phenylethylamine, such as this compound, was a natural progression to investigate the influence of the amine's stereocenter on various chemical transformations and to create stable, crystalline derivatives for characterization. The formation of a carbamate from an amine and a chloroformate is a robust and well-established reaction in organic chemistry. It is highly probable that this compound was first synthesized as a simple, stable derivative for the characterization of (S)-1-phenylethylamine or as a protected form of the amine in a multi-step synthesis.

Physicochemical Properties and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for Ethyl (1-phenylethyl)carbamate.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | White solid or colorless oil |

| CAS Number | 33290-12-9 |

Table 2: Spectroscopic Data for Ethyl (1-phenylethyl)carbamate [1]

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.37 – 7.22 (m, 5H), 5.08 – 4.70 (m, 2H), 4.10 (qd, J = 7.1, 1.7 Hz, 2H), 1.48 (d, J = 6.8 Hz, 3H), 1.22 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (76 MHz, CDCl₃) | δ 155.9, 143.8, 128.7, 127.4, 126.0, 60.9, 50.7, 22.64, 14.7 |

| FT-IR νₘₐₓ (cm⁻¹) | 3324, 2979, 1699, 1538, 1532, 1247, 1064, 700 |

| HRMS (ESI) [M+Na]⁺ | Calculated for C₁₁H₁₅O₂NNa⁺: 216.09950, Found: 216.09873 |

Experimental Protocols

The synthesis of this compound is a standard procedure involving the reaction of (S)-1-phenylethylamine with ethyl chloroformate. The following is a detailed, representative experimental protocol based on established chemical principles for carbamate formation.

Synthesis of this compound

Materials:

-

(S)-1-phenylethylamine

-

Ethyl chloroformate

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of (S)-1-phenylethylamine (1.0 eq.) in dichloromethane at 0 °C is added triethylamine (1.1 eq.).

-

Ethyl chloroformate (1.05 eq.) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship in Chiral Resolution

This compound's existence is a direct result of the availability of its precursor, (S)-1-phenylethylamine, which is a key player in chiral resolution. The diagram below illustrates the logical relationship in the classical resolution of a racemic acid using (S)-1-phenylethylamine.

Caption: Logical flow of chiral resolution using (S)-1-phenylethylamine.

Conclusion

This compound is a valuable chiral building block whose origins are deeply rooted in the fundamental principles of stereochemistry and chiral resolution. While not the subject of a singular discovery event, its synthesis and properties are well-understood within the context of modern organic chemistry. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this important compound, facilitating its application in the synthesis of complex, stereochemically defined molecules.

References

Ethyl (S)-1-phenylethylcarbamate literature review

An In-depth Technical Guide to Ethyl (S)-1-phenylethylcarbamate

Abstract

This compound is a chiral organic compound featuring a carbamate functional group and a stereocenter derived from (S)-1-phenylethylamine. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and potential applications, tailored for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis based on analogous reactions, and utilizes diagrams to illustrate key chemical processes and conceptual relationships. This whitepaper serves as a foundational resource for understanding the chemical context and utility of this specific chiral molecule in synthetic chemistry and pharmaceutical research.

Introduction

Chirality is a fundamental concept in medicinal chemistry and drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. This compound belongs to the class of chiral carbamates, compounds that incorporate the carbamate functional group (–NHCOO–). This moiety is a common structural motif in a wide range of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding interactions.[1]

The molecule's chirality is conferred by the (S)-1-phenylethylamine backbone, a widely used chiral auxiliary and building block in asymmetric synthesis.[2] The combination of this specific stereocenter with the carbamate linkage makes this compound a valuable intermediate for the synthesis of more complex, enantiomerically pure molecules. This guide consolidates the available technical data and presents a detailed examination of its properties and synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 33290-12-9 | [3] |

| Molecular Formula | C11H15NO2 | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| SMILES Code | O=C(OCC)N--INVALID-LINK--C | [3] |

| Storage Conditions | Sealed in dry, room temperature | [3] |

Synthesis and Chiral Precursor Resolution

The synthesis of this compound is most commonly achieved through the reaction of its chiral amine precursor, (S)-1-phenylethylamine, with an ethylating agent that forms the carbamate linkage.

General Synthesis Pathway

The standard method for forming this carbamate involves the acylation of (S)-1-phenylethylamine with ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: General synthesis of this compound.

Representative Experimental Protocol

-

Reagents and Setup:

-

(S)-1-phenylethylamine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C using an ice bath.

-

A non-nucleophilic base, such as triethylamine (1.1-1.2 eq), is added to the solution.

-

-

Reaction:

-

Ethyl chloroformate (1.05 eq) is added dropwise to the cooled, stirred amine solution over a period of 15-30 minutes, ensuring the temperature remains low.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved via column chromatography on silica gel or recrystallization to afford the pure this compound.

-

Chiral Precursor Resolution

The enantiomeric purity of the final product is entirely dependent on the purity of the starting amine. Racemic 1-phenylethylamine is often resolved into its constituent enantiomers using methods such as enzymatic kinetic resolution. In this process, an enzyme like lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, desired enantiomer.[5][6]

Caption: Workflow for enzymatic kinetic resolution of the amine precursor.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not available in public databases. However, data for the closely related achiral compound, Ethyl phenylcarbamate (CAS 101-99-5) , can serve as a useful reference for identifying key functional group signals.

| Data Type | Key Characteristics for Ethyl phenylcarbamate (Reference) | Source |

| IR Spectrum (KBr, solid) | Characteristic peaks for N-H stretching, C=O (urethane) stretching, and C-O stretching are expected. The NIST database shows a melting point of 50-51 °C for this analog. | [7] |

| Mass Spectrum (EI) | The molecular ion peak (M+) would be at m/z 165. Common fragmentation patterns would include loss of the ethoxy group (-OC2H5) and fragments corresponding to the phenyl isocyanate ion. | [7][8] |

Applications in Research and Drug Development

While specific biological activities or drug applications for this compound are not documented, its structural components suggest several potential uses in a research and development context.

-

Chiral Building Block: As an enantiomerically pure compound, it serves as a valuable intermediate in the multi-step synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter is preserved for subsequent transformations.

-

Carbamate in Medicinal Chemistry: The carbamate group is a bioisostere of amide and ester functionalities and is often incorporated into drug candidates to improve properties such as metabolic stability and cell permeability. It can act as a key hydrogen bond donor/acceptor.[1]

-

Prodrug Development: The carbamate linkage can be designed to be cleaved in vivo, releasing an active amine-containing drug. This prodrug strategy is often used to enhance the oral bioavailability of parent drugs.[1]

Caption: Relationship between structural features and potential applications.

Conclusion

This compound is a chiral molecule whose value lies in its utility as a synthetic intermediate. Its preparation relies on standard carbamate formation chemistry applied to an enantiomerically pure amine precursor, which is itself accessible through established chiral resolution techniques. While direct applications are not widely reported, its structure combines the desirable features of a defined stereocenter and the pharmaceutically relevant carbamate functional group. For researchers in organic synthesis and drug discovery, this compound represents a well-defined building block for constructing novel, enantiopure molecules with potential therapeutic applications.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 33290-12-9|this compound|BLD Pharm [bldpharm.com]

- 4. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes [mdpi.com]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamic acid, phenyl-, ethyl ester [webbook.nist.gov]

- 8. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Ethyl (S)-1-phenylethylcarbamate: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the critical physicochemical properties of Ethyl (S)-1-phenylethylcarbamate. This whitepaper provides an in-depth overview of the methodologies required to assess the solubility and stability of this compound, crucial parameters that significantly influence its journey from a promising candidate to a viable therapeutic agent. Understanding these core characteristics is paramount for formulation development, ensuring bioavailability, and establishing appropriate storage and handling protocols.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized, industry-accepted protocols for determining these essential attributes. By following these established methodologies, researchers can generate the necessary data to advance their development programs.

Section 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2][3] This section details the experimental protocols for characterizing the solubility profile of this compound.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the saturation point of a compound in a specific solvent at equilibrium.[1][4] The shake-flask method is the gold standard for this determination.[4][5]

Experimental Protocol: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a series of vials containing different aqueous and organic solvents relevant to pharmaceutical formulation (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The solubility data should be compiled into a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Data to be determined |

| Purified Water | 37 | Data to be determined |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined |

| PBS (pH 6.8) | 37 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Propylene Glycol | 25 | Data to be determined |

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Assessment

Stability testing is essential to determine the re-test period for a drug substance and the shelf-life for a drug product.[6][7][8] These studies evaluate the impact of various environmental factors on the quality of the compound over time.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[6] This involves exposing the compound to conditions more severe than those used for accelerated stability testing.

Experimental Protocol: Forced Degradation

-

Acid/Base Hydrolysis: this compound is dissolved in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) and heated. Samples are taken at various time points.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperatures.

-

Thermal Stress: The solid compound is subjected to high temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Data Presentation:

Results from forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Duration | Assay (% of Initial) | Major Degradants (% Peak Area) |

| 0.1 N HCl, 60°C | 24h | Data to be determined | Data to be determined |

| 0.1 N NaOH, RT | 24h | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24h | Data to be determined | Data to be determined |

| 80°C | 48h | Data to be determined | Data to be determined |

| Light Exposure | ICH Q1B | Data to be determined | Data to be determined |

ICH Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines.[6][9]

Experimental Protocol: Long-Term and Accelerated Stability

-

Sample Preparation: At least three primary batches of this compound are packaged in a container closure system that simulates the proposed storage and distribution packaging.

-

Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Testing: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant quality attributes using validated stability-indicating methods.

Data Presentation:

The data from ICH stability studies should be presented in a comprehensive table.

| Storage Condition | Time Point (Months) | Appearance | Assay (% Label Claim) | Total Impurities (%) |

| 25°C/60% RH | 0 | Initial Data | Initial Data | Initial Data |

| 3 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined | |

| ... | ... | ... | ... | |

| 40°C/75% RH | 0 | Initial Data | Initial Data | Initial Data |

| 3 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined |

Logical Flow for Stability Assessment

Caption: Logical Flow for Stability Assessment.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The provided templates for data presentation and visual workflows are intended to facilitate clear communication and comparison of results within and between research teams. By methodically characterizing these fundamental properties, the path to successful formulation and commercialization of this promising compound becomes significantly clearer.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. snscourseware.org [snscourseware.org]

- 7. www3.paho.org [www3.paho.org]

- 8. Pharmaceutical stability testing, Part 1:Â An overview of stability | RAPS [raps.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

Potential Research Areas for Ethyl (S)-1-phenylethylcarbamate: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Ethyl (S)-1-phenylethylcarbamate is a chiral small molecule containing both a phenylethylamine backbone and a carbamate functional group. While its specific biological activities are currently uncharacterized in public research domains, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of potential research avenues for this compound based on the known biological effects of structurally related compounds. The document outlines hypothetical research plans, detailed experimental protocols, and frameworks for data presentation to stimulate and guide future investigation into its therapeutic potential. The proposed areas of inquiry include neuropharmacology, enzyme inhibition, and antimicrobial activity, offering a roadmap for researchers to explore this promising chemical entity.

Introduction: Unexplored Potential

This compound, with the CAS Number 33290-12-9[1][2][3][4][5], represents a specific, optically pure molecule that combines two key pharmacophores: the (S)-1-phenylethylamine core and an ethyl carbamate moiety. The phenylethylamine structure is fundamental to a variety of neurotransmitters and psychoactive drugs, suggesting a potential for neurological activity.[6][7][8] The carbamate group is a well-established functional group in medicinal chemistry, known for its role in enzyme inhibition and as a stable structural component in numerous therapeutic agents.[9][10][11]

Despite the pharmacological significance of its constituent parts, a thorough review of scientific literature reveals a notable absence of studies dedicated to the biological or pharmacological profile of this compound itself. This guide aims to bridge this gap by proposing several data-driven, albeit hypothetical, research directions. These proposals are founded on the established activities of analogous compounds and are designed to serve as a foundational blueprint for its systematic evaluation.

Chemical and Physical Properties

A summary of the basic chemical properties for this compound is essential for any experimental design.

| Property | Value | Source |

| CAS Number | 33290-12-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][5] |

| Molecular Weight | 193.24 g/mol | [1] |

| SMILES | O=C(OCC)N--INVALID-LINK--C | [1] |

| Purity | Typically >95% (Commercially available) | [5] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Proposed Research Area 1: Neuropharmacological Activity

The core structure of this compound is closely related to phenethylamine, the parent compound of many central nervous system stimulants and modulators.[6] Derivatives of phenethylamine are known to interact with various neurological targets, including dopamine transporters (DAT), which are crucial for regulating synaptic dopamine levels.[12][13]

Hypothesis: this compound acts as a modulator of dopamine reuptake, potentially exhibiting inhibitory activity at the dopamine transporter (DAT).

Experimental Protocol: In Vitro Dopamine Transporter (DAT) Inhibition Assay

This experiment aims to determine if this compound can inhibit the reuptake of dopamine in cells expressing the human dopamine transporter (hDAT).

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT.

-

This compound (test compound).

-

GBR-12909 (a known potent DAT inhibitor, as positive control).

-

[³H]Dopamine (radiolabeled substrate).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Cell Culture: Culture hDAT-expressing HEK293 cells in appropriate media until they reach 80-90% confluency in 24-well plates.

-

Preparation of Solutions: Prepare stock solutions of this compound and GBR-12909 in DMSO. Create a dilution series in KRH buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM).

-

Assay Procedure: a. Wash the cells twice with KRH buffer. b. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of the test compound or the positive control. c. Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM) to each well. d. Incubate for 10 minutes at 37°C. e. Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer.

-

Quantification: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials containing scintillation fluid. c. Measure the radioactivity using a scintillation counter to quantify the amount of [³H]Dopamine taken up by the cells.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Hypothetical Data Presentation

The results of the DAT inhibition assay could be summarized as follows:

| Compound | IC₅₀ (nM) for hDAT Inhibition |

| This compound | To be determined |

| GBR-12909 (Positive Control) | 5.2 ± 0.8 |

Visualization: Proposed Experimental Workflow

Caption: Workflow for the in vitro dopamine transporter (DAT) inhibition assay.

Proposed Research Area 2: Enzyme Inhibition

Carbamates are a well-known class of "pseudo-irreversible" inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14][15][16][17] They act by carbamylating a serine residue in the enzyme's active site.[14][15] Given this established mechanism, it is plausible that this compound could exhibit inhibitory activity against these or other enzymes with a similar catalytic mechanism.

Hypothesis: this compound functions as an inhibitor of human acetylcholinesterase (hAChE).

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

-

Human recombinant AChE.

-

Acetylthiocholine iodide (ATCI) as substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

This compound (test compound).

-

Donepezil (known AChE inhibitor, as positive control).

-

96-well microplate reader.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

-

Enzyme Addition: Add hAChE solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the rate of reaction for each concentration. b. Determine the percentage of inhibition compared to the vehicle control. c. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Data Presentation

| Compound | IC₅₀ (nM) for hAChE Inhibition |

| This compound | To be determined |

| Donepezil (Positive Control) | 6.7 ± 0.5 |

Visualization: Mechanism of Cholinesterase Inhibition

Caption: Proposed mechanism of pseudo-irreversible inhibition of AChE.

Proposed Research Area 3: Antimicrobial Activity

Various carbamate derivatives have been reported to possess antimicrobial properties against a range of bacterial and fungal pathogens.[18][19][20][21] The structural characteristics of this compound, including its chirality and lipophilicity, may enable it to disrupt microbial membranes or inhibit essential microbial enzymes.

Hypothesis: this compound exhibits growth-inhibitory activity against clinically relevant bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This experiment will determine the lowest concentration of the compound that prevents visible growth of bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound (test compound).

-

Vancomycin and Ciprofloxacin (positive controls).

-

96-well microplates.

-

Spectrophotometer.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound and control antibiotics in CAMHB directly in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm.

Hypothetical Data Presentation

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| This compound | To be determined | To be determined |

| Vancomycin (Control) | 1 | >128 |

| Ciprofloxacin (Control) | 0.25 | 0.015 |

Visualization: Antimicrobial Screening Workflow

References

- 1. 33290-12-9|this compound|BLD Pharm [bldpharm.com]

- 2. Page 03507 (Chemical) [intlab.org]

- 3. 33290-12-9 CAS MSDS ((S) (-)-ALPHA-PHENETHYLURETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. AB640717 | CAS 33290-12-9 – abcr Gute Chemie [abcr.com]

- 5. guidechem.com [guidechem.com]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antibacterial activity of 11,12-carbamate-3-O-acyl erythromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Derivatization of Chiral Amines with Ethyl Chloroformate and (S)-1-Phenylethylamine for Enantiomeric Resolution by HPLC

An Application Note and Protocol for Chiral Derivatization and HPLC Analysis

This application note provides a detailed protocol for the chiral derivatization of primary and secondary amines using an in situ generated chiral reagent derived from ethyl chloroformate and (S)-(-)-1-phenylethylamine. This method facilitates the separation of enantiomers by converting them into diastereomers, which can then be resolved using standard High-Performance Liquid Chromatography (HPLC). This technique is particularly valuable for researchers, scientists, and professionals in drug development for determining the enantiomeric purity of chiral compounds.

The fundamental principle of this method lies in the reaction of a racemic analyte with an enantiomerically pure chiral derivatizing agent. This reaction produces a mixture of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties, allowing for their separation by achiral chromatographic techniques.[1]

In this protocol, the chiral derivatizing reagent is formed in situ from the reaction of ethyl chloroformate with the chiral amine (S)-1-phenylethylamine. This reagent then reacts with the target chiral amine analyte to form stable diastereomeric urea derivatives. These derivatives can be effectively separated and quantified by reversed-phase HPLC.

Experimental Workflow

The overall experimental workflow for the chiral derivatization and subsequent HPLC analysis is depicted below.

Figure 1: General workflow for chiral derivatization and HPLC analysis.

Experimental Protocol

Materials and Reagents

-

(S)-(-)-1-Phenylethylamine (≥99% purity)

-

Racemic amine analyte

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware

-

HPLC system with a UV detector or a mass spectrometer

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Derivatization Procedure

-

Preparation of the Analyte Solution: Dissolve approximately 10 mg of the racemic amine analyte in 1 mL of dichloromethane in a clean, dry vial.

-

Addition of Base: Add 1.5 equivalents of triethylamine or pyridine to the analyte solution. This base will neutralize the HCl generated during the reaction.[3][6]

-

Preparation of the Chiral Derivatizing Agent Solution: In a separate vial, dissolve 1.2 equivalents of (S)-(-)-1-phenylethylamine in 1 mL of dichloromethane.

-

Formation of the Chiral Reagent: To the (S)-(-)-1-phenylethylamine solution, slowly add 1.2 equivalents of ethyl chloroformate under stirring at 0 °C (ice bath). Allow the reaction to proceed for 10-15 minutes. This step forms the activated carbamate in situ.

-

Derivatization Reaction: Add the freshly prepared chiral derivatizing reagent solution dropwise to the analyte solution while stirring at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.

-

Work-up:

-

Quench the reaction by adding 2 mL of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (2 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the diastereomeric derivatives.

-

-

Sample Preparation for HPLC: Dissolve the dried residue in a known volume of the HPLC mobile phase (e.g., 1 mL of acetonitrile/water) to prepare the sample for injection.

HPLC Analysis

Chromatographic Conditions

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water is typically effective. The exact ratio should be optimized for the specific diastereomers. A common starting point is a 50:50 (v/v) mixture. Isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (can be varied to optimize separation)

-

Injection Volume: 10-20 µL

-

Detection: UV detection at a wavelength where the derivatives have strong absorbance (e.g., 254 nm, depending on the chromophore) or by mass spectrometry for higher sensitivity and specificity.

Data Analysis

-

Peak Identification: The two separated peaks in the chromatogram correspond to the two diastereomers.

-

Quantification: Integrate the peak areas of the two diastereomer peaks.

-

Calculation of Enantiomeric Excess (ee%):

-

ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Where Area₁ is the area of the major diastereomer peak and Area₂ is the area of the minor diastereomer peak.

-

Quantitative Data Summary

The following table summarizes representative data from studies employing chiral derivatization for the separation of enantiomers, demonstrating the effectiveness of this approach.

| Analyte Class | Chiral Derivatizing Agent | Chromatographic Mode | Resolution (Rs) | Reference |

| Amino Acids | (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Reversed-Phase HPLC | 1.2 - 7.9 | [7] |

| Amines | Diethyloxalate (forming bisoxalamides) | HPLC | Not specified, but quantitative | [8] |

| Carboxylic Acids | (-)-Camphorsultam | Normal-Phase HPLC | 1.79 | [9] |

| Alcohols | (-)-Camphorsultam-phthalic acid | Normal-Phase HPLC | 1.3 | [9] |

Troubleshooting

-

No or Poor Derivatization: Ensure all reagents are of high purity and anhydrous conditions are maintained, as chloroformates are sensitive to moisture. Check the activity of the ethyl chloroformate.

-

Poor Peak Shape: This may be due to sample overload or issues with the mobile phase composition. Try diluting the sample or adjusting the mobile phase.

-

Poor Resolution of Diastereomers: Optimize the HPLC conditions, including the mobile phase composition, flow rate, and column temperature. A different stationary phase may also be explored. The choice of the chiral derivatizing agent can significantly impact the separability of the diastereomers.[10]

Conclusion

This protocol provides a robust and reliable method for the determination of enantiomeric purity of chiral amines through derivatization and subsequent HPLC analysis. The in situ formation of the chiral derivatizing agent from ethyl chloroformate and (S)-1-phenylethylamine is a convenient and effective strategy. By following this detailed procedure, researchers can successfully separate and quantify enantiomers, which is a critical step in the development and quality control of chiral drugs and other bioactive molecules.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]

- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl (S)-1-phenylethylcarbamate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl (S)-1-phenylethylcarbamate and its parent amine, (S)-1-phenylethylamine, in asymmetric synthesis. The focus is on its application as a chiral auxiliary in diastereoselective reactions and as a chiral selector in enantiomeric separations.

Overview and Principles

(S)-1-phenylethylamine is a readily available and inexpensive chiral building block, making it and its derivatives, such as this compound, valuable tools in asymmetric synthesis.[1][2] These compounds are primarily utilized in two key areas:

-

As Chiral Auxiliaries: The (S)-1-phenylethylamine moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of subsequent reactions, such as alkylations and aldol condensations. The steric bulk of the phenyl group and the defined stereochemistry at the benzylic position effectively shield one face of the reactive intermediate, leading to the preferential formation of one diastereomer. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

-

As Chiral Selectors in Chromatography: Polysaccharides, such as amylose, can be derivatized with (S)-1-phenylethylcarbamate to create chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). These CSPs are highly effective in resolving racemic mixtures of various compounds, including pharmaceuticals. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, and steric interactions) between the enantiomers and the chiral stationary phase.[3][4]

Logical Workflow for Application in Asymmetric Synthesis

References

- 1. asianpubs.org [asianpubs.org]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. [Separation of budesonide enantiomers with amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase and determination of its contents in pharmaceutical preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Enantiomeric Excess Using Ethyl (S)-1-phenylethylcarbamate Derivatives

Abstract

This document provides detailed application notes and protocols for the determination of enantiomeric excess (e.e.) of chiral alcohols and amines. The methodology is based on derivatization with the chiral reagent, (S)-1-phenylethyl isocyanate, to form diastereomeric carbamates. These diastereomers, including ethyl (S)-1-phenylethylcarbamate derivatives when reacting with ethanol, exhibit distinct physicochemical properties, allowing for their separation and quantification using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This method is a robust and reliable approach for assessing the enantiomeric purity of chiral compounds, a critical parameter in the pharmaceutical and chemical industries.

Introduction

The determination of enantiomeric purity is a cornerstone of drug development and asymmetric synthesis. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the quantification of the enantiomeric composition of chiral drug substances.

A widely employed strategy for determining enantiomeric excess is the use of a chiral derivatizing agent (CDA).[1] This technique involves the reaction of the enantiomeric mixture with a pure enantiomer of a CDA to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, enabling their separation and quantification by standard achiral chromatographic or spectroscopic methods.

(S)-1-phenylethyl isocyanate is an effective CDA for the analysis of chiral alcohols and primary or secondary amines.[2][3] The isocyanate group reacts with the hydroxyl or amino group of the analyte to form stable diastereomeric carbamates. The resulting diastereomers can then be resolved and quantified, providing a direct measure of the enantiomeric excess of the original analyte.

Principle of the Method

The core of this analytical method is the conversion of an enantiomeric pair of analytes into a pair of diastereomers with distinct properties. This is achieved by reacting the racemic or enantiomerically enriched analyte with an enantiomerically pure chiral derivatizing agent, in this case, (S)-1-phenylethyl isocyanate.

The reaction of a chiral alcohol (R/S-Alcohol) with (S)-1-phenylethyl isocyanate yields two diastereomeric carbamates: (R)-Alcohol-(S)-PEIC and (S)-Alcohol-(S)-PEIC. These diastereomers can be separated by standard achiral chromatography due to their different spatial arrangements and interactions with the stationary phase. The relative peak areas of the two diastereomers in the chromatogram directly correlate to the original ratio of the enantiomers in the analyte sample.

Similarly, NMR spectroscopy can be used to distinguish between the diastereomers.[4] The different chemical environments of the protons in the two diastereomers can lead to distinct chemical shifts for corresponding signals, allowing for quantification by integrating the respective peaks.

Experimental Protocols

Derivatization of Chiral Alcohols with (S)-1-phenylethyl isocyanate

This protocol provides a general procedure for the derivatization of a chiral secondary alcohol.

Materials:

-

Chiral alcohol sample

-

(S)-1-phenylethyl isocyanate (≥99% e.e.)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous pyridine or triethylamine (optional, as a catalyst)

-

Small reaction vial with a screw cap

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve approximately 5-10 mg of the chiral alcohol sample in 1 mL of anhydrous DCM in a clean, dry reaction vial.

-

Add 1.1 to 1.5 molar equivalents of (S)-1-phenylethyl isocyanate to the solution.

-

If the reaction is slow, a catalytic amount (e.g., 0.1 equivalents) of anhydrous pyridine or triethylamine can be added.

-

Seal the vial and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary HPLC injection until the starting alcohol is fully consumed. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the alcohol.[5]

-

Once the reaction is complete, the reaction mixture can be directly analyzed by HPLC, or the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in the mobile phase.

HPLC Analysis of Diastereomeric Carbamates

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Typical Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific diastereomers to achieve baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm or another wavelength where the carbamate derivatives show strong absorbance.

-

Injection Volume: 10 µL

Analysis:

-

Inject the prepared diastereomeric carbamate solution onto the HPLC system.

-

Identify the two peaks corresponding to the two diastereomers.

-

Integrate the peak areas of the two diastereomeric peaks.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 Where Area1 and Area2 are the integrated peak areas of the major and minor diastereomers, respectively.

NMR Analysis of Diastereomeric Carbamates

Instrumentation:

-

NMR spectrometer (300 MHz or higher is recommended for better signal dispersion).

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

Procedure:

-

Prepare the diastereomeric carbamate sample as described in Protocol 3.1.

-

Evaporate the solvent and dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire a proton NMR (¹H NMR) spectrum of the sample.

-

Identify a proton signal that is well-resolved for the two diastereomers. Often, protons close to the newly formed stereocenter, such as the methine proton of the phenylethyl group or the alcohol, will show distinct chemical shifts.

-

Integrate the signals corresponding to the two diastereomers.

-

Calculate the enantiomeric excess (e.e.) using the ratio of the integrals: e.e. (%) = [(Integral1 - Integral2) / (Integral1 + Integral2)] x 100 Where Integral1 and Integral2 are the integration values for the corresponding signals of the major and minor diastereomers.

Data Presentation

The following tables present representative data for the HPLC separation of diastereomeric carbamates formed from the reaction of racemic alcohols with (S)-1-phenylethyl isocyanate.

Table 1: HPLC Separation of Diastereomeric Carbamates of Chiral Secondary Alcohols

| Analyte (Racemic) | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Resolution (Rs) |

| 1-Phenylethanol | 10.2 | 11.5 | 2.1 |

| 2-Butanol | 8.5 | 9.1 | 1.8 |

| 2-Octanol | 15.4 | 16.8 | 2.5 |

| trans-2-Methylcyclohexanol | 12.1 | 13.0 | 1.9 |

Table 2: Quantitative Analysis of an Enantiomerically Enriched 1-Phenylethanol Sample

| Parameter | Value |

| Peak Area (Diastereomer 1) | 1,800,000 |

| Peak Area (Diastereomer 2) | 200,000 |

| Calculated Enantiomeric Excess (e.e.) | 80% |

Visualization of Workflow and Principles

The following diagrams illustrate the chemical principle and the experimental workflow for the determination of enantiomeric excess.

Caption: Chemical principle of diastereomer formation for e.e. determination.

Caption: Experimental workflow for enantiomeric excess determination.

Conclusion

The use of (S)-1-phenylethyl isocyanate as a chiral derivatizing agent provides a reliable and versatile method for determining the enantiomeric excess of chiral alcohols and amines. The formation of diastereomeric carbamates allows for straightforward separation and quantification using standard HPLC or NMR techniques. The protocols outlined in this document can be adapted for a wide range of analytes and serve as a valuable tool in quality control and research environments within the pharmaceutical and chemical industries.

References

- 1. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(-)-a-Methylbenzyl isocyanate 98 14649-03-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. americanlaboratory.com [americanlaboratory.com]

Application Notes and Protocols for the NMR Analysis of Ethyl (S)-1-phenylethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules. In the context of chiral analysis, NMR, in conjunction with chiral derivatizing agents (CDAs), provides a robust method for determining the enantiomeric excess (ee) of chiral compounds such as amines and alcohols. (S)-1-phenylethyl isocyanate is a widely used CDA that reacts with chiral amines and alcohols to form diastereomeric carbamates or ureas. These diastereomers, possessing distinct stereochemical environments, exhibit different chemical shifts in their NMR spectra, allowing for their differentiation and quantification.

This document provides detailed application notes and protocols for the use of Ethyl (S)-1-phenylethylcarbamate and its diastereomers in NMR spectroscopy for the purpose of determining the enantiomeric purity of chiral amines.

Principle of Chiral Discrimination by NMR